6-Fluorobenzo[d]thiazol-4-ol
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Overview
Description
6-Fluorobenzo[d]thiazol-4-ol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The structure of this compound consists of a benzene ring fused with a thiazole ring, with a fluorine atom at the 6th position and a hydroxyl group at the 4th position .
Preparation Methods
The synthesis of 6-Fluorobenzo[d]thiazol-4-ol typically involves the reaction of 2-aminothiophenol with 2-fluorobenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-Fluorobenzo[d]thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluorobenzo[d]thiazol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d]thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing their virulence and ability to form biofilms . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Fluorobenzo[d]thiazol-4-ol can be compared with other similar compounds, such as:
Benzothiazole: Lacks the fluorine and hydroxyl groups, leading to different biological activities.
6-Chlorobenzo[d]thiazol-4-ol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological properties.
Benzo[d]thiazole-2-thiol: Contains a thiol group at the 2nd position, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H4FNOS |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-fluoro-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-5(10)7-6(2-4)11-3-9-7/h1-3,10H |
InChI Key |
AVCRXULQWFNUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=CS2)F |
Origin of Product |
United States |
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